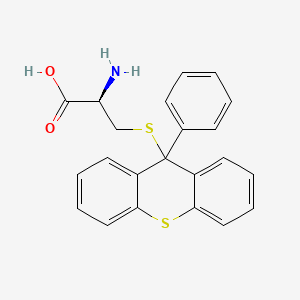
Cox-2-IN-35
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cox-2-IN-35 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process. This compound has demonstrated significant anti-inflammatory activity, making it a potential therapeutic agent for various inflammatory diseases and cancer .
Métodos De Preparación
The synthesis of Cox-2-IN-35 involves several steps, starting with the selection of appropriate starting materials and reagents. The synthetic route typically includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistency and quality .
Análisis De Reacciones Químicas
Cox-2-IN-35 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Cox-2-IN-35 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of COX-2 and its effects on prostaglandin synthesis.
Biology: Researchers use this compound to investigate the role of COX-2 in cellular processes such as inflammation, apoptosis, and cell proliferation.
Medicine: The compound is being explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: This compound is used in the development of new anti-inflammatory drugs and as a reference standard in quality control processes
Mecanismo De Acción
Cox-2-IN-35 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By blocking COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the COX-2 enzyme, prostaglandin receptors, and downstream signaling pathways such as the MAPK/ERK pathway .
Comparación Con Compuestos Similares
Cox-2-IN-35 is compared with other selective COX-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. While all these compounds share the common mechanism of COX-2 inhibition, this compound is unique in its chemical structure and binding affinity. It has shown higher selectivity and potency in inhibiting COX-2 compared to some of its counterparts . Similar compounds include:
Celecoxib: A widely used COX-2 inhibitor with anti-inflammatory and analgesic properties.
Rofecoxib: Another COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: A selective COX-2 inhibitor used for the treatment of osteoarthritis and rheumatoid arthritis.
Propiedades
Fórmula molecular |
C22H19NO2S2 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(9-phenylthioxanthen-9-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C22H19NO2S2/c23-18(21(24)25)14-26-22(15-8-2-1-3-9-15)16-10-4-6-12-19(16)27-20-13-7-5-11-17(20)22/h1-13,18H,14,23H2,(H,24,25)/t18-/m0/s1 |
Clave InChI |
NAZWCKSLURQNEA-SFHVURJKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3SC4=CC=CC=C42)SC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3SC4=CC=CC=C42)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



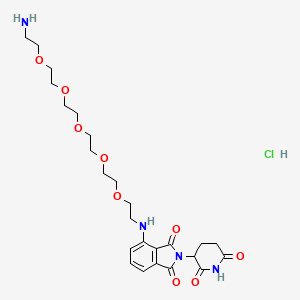

![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
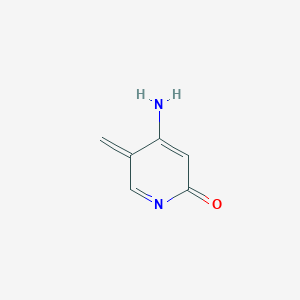
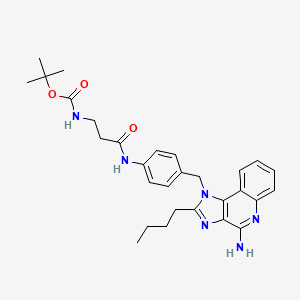

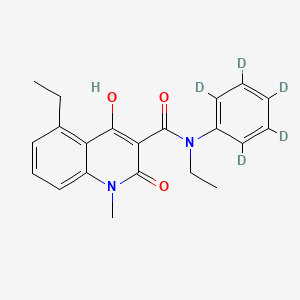
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)
![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)
![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)

